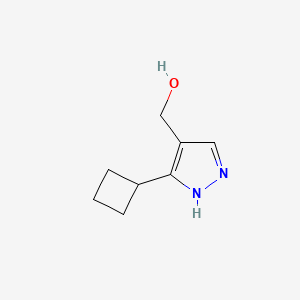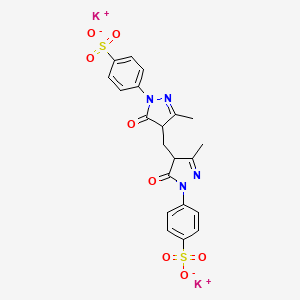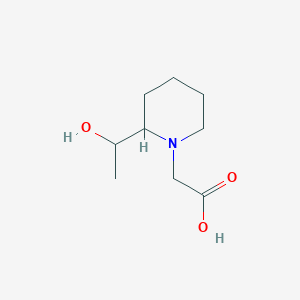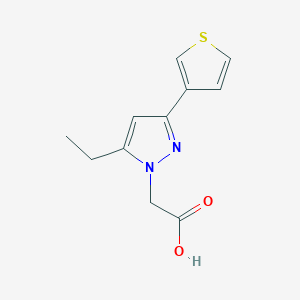
(3-ciclobutil-1H-pirazol-4-il)metanol
Descripción general
Descripción
“(3-cyclobutyl-1H-pyrazol-4-yl)methanol”, also known as CBPM, is a chemical compound that belongs to the class of pyrazole derivatives. It has a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-cyclobutyl-1H-pyrazol-4-yl)methanol” consists of a cyclobutyl group attached to the 3-position of a pyrazole ring, with a methanol group attached to the 4-position of the pyrazole ring . The InChI code for this compound is 1S/C8H12N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2 .Physical And Chemical Properties Analysis
“(3-cyclobutyl-1H-pyrazol-4-yl)methanol” is a liquid at room temperature . The InChI key for this compound is PJMYKXRUXZGXSL-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Educación Química
Debido a su síntesis y modificación relativamente sencillas, este compuesto es adecuado para experimentos de laboratorio de instrucción en educación química. Proporciona un ejemplo práctico para enseñar conceptos como las reacciones de sustitución nucleófila y los principios de la síntesis orgánica.
Cada una de estas aplicaciones demuestra la utilidad del compuesto en diferentes campos de investigación científica, destacando su importancia como una herramienta química versátil. Si bien los resultados de la búsqueda no proporcionaron ejemplos específicos de aplicaciones, los roles generales de estos compuestos en estos campos están bien establecidos dentro de la comunidad de investigación química .
Mecanismo De Acción
The mechanism of action of (3-cyclobutyl-1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve the formation of a cyclic ether, which can form hydrogen bonds with other molecules. This can lead to the formation of a stable complex, which can then interact with other molecules in the body. This interaction can lead to a variety of effects, depending on the target molecule.
Biochemical and Physiological Effects
(3-cyclobutyl-1H-pyrazol-4-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can lead to a variety of effects, such as the inhibition of cell growth and the inhibition of the synthesis of proteins and other molecules. In addition, it has been shown to have anti-inflammatory effects, as well as anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-cyclobutyl-1H-pyrazol-4-yl)methanol in laboratory experiments is its stability. It is relatively stable in a variety of solvents, and it is not easily degraded by light or heat. In addition, it is relatively easy to synthesize, and it is relatively inexpensive. However, it is important to note that (3-cyclobutyl-1H-pyrazol-4-yl)methanol is a relatively toxic compound, and it can be harmful if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research into (3-cyclobutyl-1H-pyrazol-4-yl)methanol. One potential area of research is to explore the potential therapeutic applications of (3-cyclobutyl-1H-pyrazol-4-yl)methanol. For example, further research could be conducted to explore the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to act as an inhibitor of enzymes, such as proteases and phosphatases, or to explore its potential anti-inflammatory and anti-cancer effects. Another potential area of research is to explore the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to be used as a drug delivery system. This could involve exploring the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to be used as a carrier for drugs, or to be used as a stabilizing agent for drugs. Finally, further research could be conducted to explore the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to be used as a synthetic building block for the synthesis of other compounds.
Safety and Hazards
The safety information for “(3-cyclobutyl-1H-pyrazol-4-yl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
(5-cyclobutyl-1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-7-4-9-10-8(7)6-2-1-3-6/h4,6,11H,1-3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDQLAXYMOHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)

